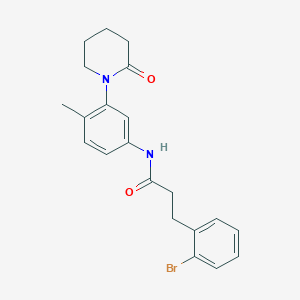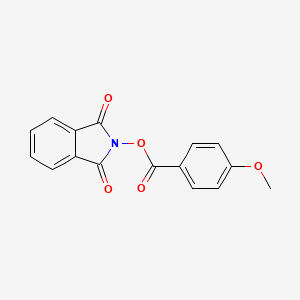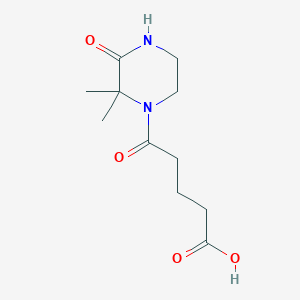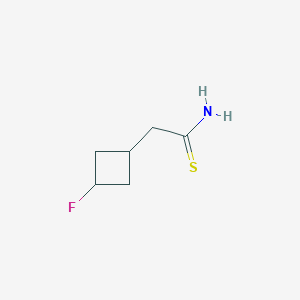
1-(3-Chloro-2-methylbenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-2-methylbenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a useful research compound. Its molecular formula is C19H20ClNO3S and its molecular weight is 377.88. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Conducting Polymers from Pyrrole Derivatives
A study by Sotzing et al. (1996) on conducting polymers derived from pyrrole via electropolymerization highlights the synthesis of various pyrrole-based monomers, including derivatives that share structural similarities with the compound . These polymers exhibit low oxidation potentials and high stability in their conducting form, indicating potential applications in electronic and optoelectronic devices Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996.
Methylbenzenesulfonamide Antagonists
Research by Cheng De-ju (2015) on methylbenzenesulfonamide antagonists explores the synthesis of compounds for targeting preparations in HIV-1 infection prevention. This study underscores the relevance of benzenesulfonyl derivatives in developing pharmacologically active compounds Cheng De-ju, 2015.
Pyridine Derivatives and Antibacterial Activities
Patel and Agravat (2007) discuss the synthesis and microbial studies of new pyridine derivatives, including benzothiazole and benzenesulfonyl chloride derivatives. These compounds were evaluated for their antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents Patel & Agravat, 2007.
Synthesis Techniques and Chemical Analysis
The synthesis and structural characterization of various compounds, including those involving N-halosuccinimide and acidic catalysts for ring halogenations, as discussed by Bovonsombat and Mcnelis (1993), highlight the versatility and potential applications of halogenated compounds in chemical synthesis Bovonsombat & Mcnelis, 1993.
Environmental and Analytical Chemistry
Sacher, Lenz, and Brauch (1997) explore methods for determining aliphatic amines in wastewater and surface water, utilizing derivatization techniques with benzenesulfonyl chloride. This research demonstrates the importance of sulfonyl derivatives in environmental analytical chemistry, providing methods for detecting contaminants in aquatic environments Sacher, Lenz, & Brauch, 1997.
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3S/c1-13-17(20)3-2-4-19(13)25(22,23)21-9-7-16(12-21)14-5-6-18-15(11-14)8-10-24-18/h2-6,11,16H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCXUMLZQDVCJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2742493.png)



![1-{1-[(tert-butoxy)carbonyl]azepan-4-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2742499.png)
![3-[(4-benzylpiperazino)carbonyl]-6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2742500.png)
![tert-Butyl [1-(ethylsulfonyl)piperidin-4-yl]methylcarbamate](/img/structure/B2742503.png)

![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2742506.png)

![5-(3-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2742508.png)


![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2742515.png)